4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride
Description
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is a piperidine-based organic compound featuring a 2,3-dihydro-1H-inden-5-yloxy moiety attached via a methylene bridge. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-13-4-5-15(10-14(13)3-1)17-11-12-6-8-16-9-7-12;/h4-5,10,12,16H,1-3,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVKFKFLRDJKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is a synthetic compound characterized by its unique piperidine structure substituted with a dihydroindene moiety. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₂ClNO
- Molecular Weight : 267.79 g/mol
- CAS Number : 1185294-43-2
- Appearance : White to off-white solid
- Hazard Classification : Irritant
The biological activity of this compound primarily involves interactions with neurotransmitter systems and enzymes. The compound's piperidine nitrogen allows for protonation and deprotonation, influencing its solubility and reactivity in biological systems.
Enzyme Inhibition
Research indicates that this compound may exhibit competitive inhibition against specific enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Kinetic studies have shown that it can effectively inhibit AChE, which is crucial for the regulation of neurotransmission in cholinergic pathways .
Neuropharmacological Effects
In vitro studies have demonstrated that this compound has potential neuroactive properties. Its structural similarity to known neuroprotective agents suggests that it may modulate cholinergic activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results. It has been tested against various bacterial strains using the agar disc-diffusion method, revealing moderate antibacterial activity. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Study on Enzyme Inhibition
A study focusing on fluorine-substituted piperidines highlighted the importance of structural modifications in enhancing enzyme inhibition. The findings suggested that the presence of the indene moiety in this compound could significantly influence its binding affinity to AChE compared to other piperidine derivatives .
Antibacterial Testing
In another study assessing the antibacterial efficacy of various piperidine derivatives, this compound was included among compounds tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-(2-Methoxyethyl)piperidine | Structure | Lacks the indene moiety; different biological profile. |
| 1-(2-Hydroxyethyl)piperidine | Structure | Contains a hydroxyl group; altered solubility characteristics. |
| 4-(N,N-Dimethylamino)piperidine | Structure | Features a dimethylamino group; significantly different pharmacological properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several compounds with structural similarities, primarily piperazine derivatives sharing the 4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl backbone. Below is a detailed comparison:
Structural and Functional Group Differences
Physicochemical Properties
Data from analogs (–2) provide insights into expected trends:
Table 1: Melting Points and Substituent Effects
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 1-(4-...phenethyl)-4-(3-ClPh)piperazine (20) | 3-Chlorophenyl | 83.2–84.3 | - |
| 1-(4-...phenethyl)-4-(4-BrPh)piperazine (24) | 4-Bromophenyl | 114.1–115.2 | - |
| 1-(4-...phenethyl)-4-(2-CF₃Ph)piperazine (25) | 2-Trifluoromethylphenyl | 53.6–54.8 | - |
| 1-(4-...phenethyl)-4-(4-FPh)piperazine (17) | 4-Fluorophenyl | 79.8–80.5 | 52 |
- Trends :
Table 2: Spectroscopic Data (NMR and HRMS)
| Compound | ¹H NMR (δ, ppm) | HRMS (Calc./Exp.) |
|---|---|---|
| 1-(4-...phenethyl)-4-(3-MeOPh)piperazine (14) | 1.85–2.65 (m, 8H, piperazine) | 523.2612 / 523.2609 |
| 1-(4-...phenethyl)-4-(2-ClPh)piperazine (19) | 6.85–7.45 (m, aromatic H) | 507.1956 / 507.1953 |
Pharmacological and Regulatory Considerations
- Target Compound: No direct toxicity data are available, but piperidine derivatives (e.g., paroxetine hydrochloride in ) often exhibit CNS activity. Regulatory status may align with new chemical substance guidelines (e.g., IECSC in ) .
- Analogs: Limited ecological and toxicological data; stability and handling precautions are similar to other arylpiperazines .
Preparation Methods
Synthesis of the Indenyl Intermediate
- The indenyl core is synthesized via a Diels-Alder reaction between suitable dienes and dienophiles, followed by aromatization or partial hydrogenation to generate the 2,3-dihydro-inden-5-yl derivative.
- Alternatively, cyclization of substituted phenethyl derivatives under acidic or basic conditions can afford the indenyl framework.
- A notable approach involves acid-catalyzed cyclization of phenyl-alkenes with appropriate oxygen functionalities to generate the indenyl core with high regioselectivity.
- Use of Lewis acids such as aluminum chloride or iron(III) chloride can promote cyclization efficiently.
Data Table 1: Indenyl Synthesis Conditions
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenyl-alkene derivatives | Lewis acid (AlCl₃) | Dichloromethane | 0–25°C | 75–85 | Regioselective cyclization |
Hydroxymethylation of the Indenyl Core
- The indenyl derivative undergoes formylation or hydroxymethylation at the 5-position using formaldehyde or paraformaldehyde under acidic or basic conditions.
- This step introduces the –CH₂OH group, essential for subsequent coupling.
- Formaldehyde in the presence of acid catalysts such as hydrochloric acid or p-toluenesulfonic acid facilitates the hydroxymethylation.
- Reaction conditions are optimized to prevent over-alkylation or polymerization.
Data Table 2: Hydroxymethylation Conditions
| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formaldehyde | HCl or p-TsOH | Water/ethanol | 0–25°C | 2–4 hrs | 70–85 | Selective at 5-position |
Coupling with Piperidine Derivative
- The hydroxymethylated indenyl intermediate is reacted with a piperidine derivative , often via nucleophilic substitution or Williamson ether synthesis .
- The phenylmethylpiperidine is prepared separately through reductive amination or alkylation of piperidine with benzyl halides.
- Use of potassium carbonate or potassium tert-butoxide as bases enhances nucleophilic substitution efficiency.
- The reaction is carried out under reflux in solvents like acetonitrile or ethanol.
Data Table 3: Piperidine Coupling Conditions
| Step | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Coupling | Phenylmethylpiperidine | K₂CO₃ | Acetonitrile | Reflux | 12–24 hrs | 65–80 | Ether formation |
Final Salt Formation: Hydrochloride
- The free base is dissolved in anhydrous ethanol or isopropanol.
- Hydrochloric acid gas or HCl in diethyl ether is bubbled through or added dropwise.
- The mixture is stirred, then concentrated and recrystallized to obtain the hydrochloride salt.
- Recrystallization from ethanol/water or diisopropyl ether yields high-purity crystalline salts.
- This step ensures the compound’s stability and bioavailability.
Data Table 4: Hydrochloride Salt Formation
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Salt formation | HCl gas or HCl in ether | Ethanol | Room temperature | 90–95 | Crystallization |
Research Findings and Notes
- Green Chemistry Approaches: Ultrasonic irradiation and microwave-assisted synthesis have been employed to reduce reaction times and improve yields, aligning with sustainable practices.
- Catalysis: Lewis acid catalysis (e.g., InCl₃) and palladium-catalyzed hydrogenation are critical in various steps, especially for hydrogenation and reduction processes.
- Purity and Polymorph Control: Crystallization conditions influence polymorph control, with high-purity polymorphs obtained via solvent selection and controlled cooling.
- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent ratios are optimized to achieve yields exceeding 80% in most steps.
Summary of Key Reaction Conditions
Q & A
Q. How can researchers optimize the synthesis of 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example:
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution efficiency, as demonstrated in analogous piperidine syntheses .
- Temperature control : Maintain reactions at 0–25°C to minimize side products, particularly when handling heat-sensitive intermediates like indenyl ethers .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol to achieve >95% purity .
- Yield tracking : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d6 to confirm the piperidine ring structure, indenyl ether linkage, and hydrochloride salt formation. Compare chemical shifts with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] for CHClNO) .
- Elemental Analysis : Validate Cl content via combustion analysis, targeting <0.5% deviation from theoretical values .
Q. How should researchers assess the compound’s stability under varying laboratory conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points. Store samples at -20°C in amber vials to prevent degradation .
- Hygroscopicity testing : Expose the compound to 30–80% relative humidity and monitor mass changes via dynamic vapor sorption (DVS). Use desiccants for long-term storage .
- pH stability : Incubate in buffers (pH 2–12) for 24–72 hours and analyze via HPLC to detect hydrolysis byproducts .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanism of this compound’s synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies for key steps (e.g., etherification or quaternization) using Gaussian or ORCA software. Compare with experimental kinetics data .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent selection .
- Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to map intermediates and validate proposed mechanisms .
Q. How can researchers design studies to evaluate the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Reference structurally similar opioids (e.g., meperidine hydrochloride) for protocol adaptation .
- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method) .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines, with IC determination and comparison to positive controls .
Q. How should contradictory toxicity data from different studies be resolved?
- Methodological Answer :
- Orthogonal validation : Cross-check acute toxicity (LD) using both rodent models (OECD 423) and in vitro assays (e.g., zebrafish embryos) .
- Purity analysis : Quantify batch-specific impurities via LC-MS and correlate with toxicity outcomes. For example, residual solvents like dichloromethane may confound results .
- Dose-response modeling : Apply Hill equation fits to distinguish compound-specific effects from experimental noise .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow chemistry : Optimize residence time and mixing efficiency to reduce byproduct formation during indenyl ether coupling .
- Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .
Q. How can degradation pathways be identified under oxidative stress?
- Methodological Answer :
- Forced degradation studies : Expose the compound to HO (3% v/v) or UV light (254 nm) for 24–48 hours. Analyze degradants via UPLC-QTOF-MS .
- Radical trapping : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to identify free radical-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
